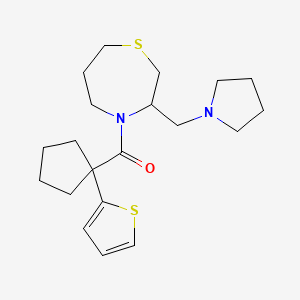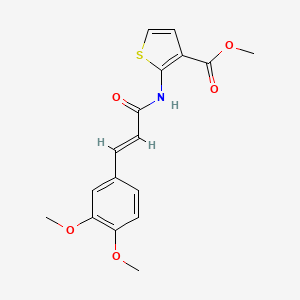![molecular formula C16H17ClN4O2 B2670046 6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one CAS No. 794574-36-0](/img/structure/B2670046.png)
6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using a variety of techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), and gas chromatography with flame ionization detection (GC-FID) .Applications De Recherche Scientifique
Piperazine Derivatives and Therapeutic Uses
Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs with various therapeutic uses, such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. This versatility suggests that 6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one, being a piperazine derivative, may hold broad pharmacological potential across different disease models. The exploration of piperazine-based molecules has led to a significant increase in research covering various activities, indicating the emergence of this scaffold as a promising drug discovery element (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogs have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential for compounds like this compound to be developed into anti-mycobacterial agents. A review of anti-mycobacterial compounds over the past five decades, where piperazine serves as a vital building block, supports its critical role in medicinal chemistry, emphasizing the design and rationale behind these potent anti-TB molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those used for treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. Understanding the metabolism and disposition of these compounds is crucial for developing safer and more effective therapeutics. Given the structural similarity, research into arylpiperazine derivatives can provide insights into the metabolism of this compound and its potential therapeutic applications (Caccia, 2007).
Role of Common Pharmacophoric Groups in D2-like Receptors
The exploration of key pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that these groups contribute significantly to the potency and selectivity at D2-like receptors. This research area suggests the potential of this compound to interact with dopamine receptors, indicating possible applications in neuropharmacology and the treatment of psychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with piperazine derivatives can vary widely, depending on the specific derivative. Some piperazine derivatives are relatively safe to handle, while others can be hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Orientations Futures
The future directions for research on piperazine derivatives are likely to involve the development of new synthesis methods and the exploration of new applications for these compounds. For example, recent research has focused on the design and synthesis of piperazine derivatives as potential anti-tubercular agents .
Propriétés
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-15(22)6-5-14(18-19)16(23)21-9-7-20(8-10-21)13-4-2-3-12(17)11-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOMAFNNREGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)






![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)

![N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2669982.png)

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2669984.png)